Product packaging for Bis(2-phenylethyl)amine hydrochloride(Cat. No.:CAS No. 6332-28-1)

Bis(2-phenylethyl)amine hydrochloride

Cat. No.: B1332839
CAS No.: 6332-28-1
M. Wt: 261.79 g/mol
InChI Key: GBMYHLWTKLNQKD-UHFFFAOYSA-N
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Description

Bis(2-phenylethyl)amine hydrochloride (CAS 6332-28-1) is a biochemical compound supplied with a high degree of purity for research applications. With a molecular formula of C16H20ClN and a molecular weight of 261.79 g/mol, this substance is a secondary amine and a derivative of the fundamental phenethylamine structure . The phenethylamine scaffold is the foundation for a vast array of endogenous neurotransmitters and hormones, such as dopamine and norepinephrine, making derivatives like this of significant interest in neurochemical and medicinal chemistry research . This compound is primarily utilized as a valuable reagent and building block in organic synthesis for constructing more complex molecular architectures . In biochemical research, its structural resemblance to biologically active amines makes it a compound of interest for investigating interactions with biological systems. Studies have explored its potential neuroprotective properties; for instance, it has been shown in experimental models to inhibit the formation of reactive oxygen species and the activity of the enzyme amine oxidase . This has prompted its investigation in contexts such as animal models of neurodegenerative conditions . The synthesis of this compound is typically achieved through reductive amination, a versatile method for forming carbon-nitrogen bonds, often involving the reaction of phenylacetaldehyde with 2-phenylethylamine . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20ClN B1332839 Bis(2-phenylethyl)amine hydrochloride CAS No. 6332-28-1

Properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYHLWTKLNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6332-28-1
Record name Benzeneethanamine, hydrochloride
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Record name bis(2-phenylethyl)amine hydrochloride
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Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental to verifying the identity and purity of Bis(2-phenylethyl)amine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon framework, while Mass Spectrometry (MS) confirms the molecular weight and reveals characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. By analyzing the chemical shifts, multiplicities, and integrals of the signals in both proton (¹H) and carbon (¹³C) NMR spectra, a complete assignment of the molecule's atoms can be achieved, confirming its connectivity and assessing its purity.

In a typical ¹H NMR spectrum of the parent compound 2-phenylethylamine, the protons of the ethyl chain and the aromatic ring produce characteristic signals. researchgate.net For the symmetrical this compound, the two phenylethyl moieties are chemically equivalent, simplifying the spectrum. The aromatic protons on the phenyl rings typically appear as a multiplet in the range of 7.2-7.4 ppm. The two methylene (B1212753) (-CH₂-) groups of the ethyl chains would be expected to show distinct signals, likely as triplets, due to coupling with each other. The protons of the methylene group adjacent to the phenyl ring (benzylic protons) and the methylene group adjacent to the nitrogen atom would have characteristic chemical shifts. The proton on the nitrogen atom would likely appear as a broad signal, its chemical shift being dependent on concentration and the solvent used.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the structure. This includes separate signals for the benzylic and amino-adjacent methylene carbons, as well as the expected signals for the aromatic carbons of the phenyl rings. The purity of the sample is assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra, and the proton NMR integrals should correspond to the expected ratio of protons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Bis(2-phenylethyl)amine Moiety

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H~ 7.20 - 7.40 (multiplet)~ 126.0 - 129.0
Aromatic C (quaternary)-~ 138.0 - 140.0
Ph-CH₂-~ 2.80 - 3.00 (triplet)~ 35.0 - 38.0
-CH₂-N~ 3.00 - 3.20 (triplet)~ 48.0 - 52.0
N-HVariable (broad)-

Note: Predicted values are based on analogous structures and general NMR principles. Actual shifts may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elucidate the structure of this compound. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺, confirming its molecular mass.

The fragmentation pattern observed in mass spectrometry provides crucial structural information. For phenylethylamine derivatives, characteristic fragmentation pathways involve cleavage of the bonds within the ethylamine (B1201723) chain. researchgate.net The most common fragmentation is the β-cleavage relative to the phenyl ring (benzylic cleavage), leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation pathway is the α-cleavage relative to the nitrogen atom, which involves the breaking of the C-C bond adjacent to the amine. This results in the formation of an iminium ion, which is characteristic of secondary amines. researchgate.net The analysis of these fragment ions allows for the unambiguous identification of the Bis(2-phenylethyl)amine scaffold.

Table 2: Expected Mass Spectrometry Fragments for Bis(2-phenylethyl)amine

m/z Value Proposed Fragment Ion Fragmentation Pathway
226[C₁₆H₁₉N + H]⁺Protonated Molecular Ion
134[C₉H₁₂N]⁺α-cleavage (loss of benzyl (B1604629) radical)
91[C₇H₇]⁺β-cleavage (formation of tropylium ion)

Crystallographic Investigations of Related Bis(phenylethyl)amine Architectures

While the specific crystal structure of this compound may not be widely published, extensive crystallographic studies on related architectures provide significant insight into its likely solid-state conformation and intermolecular interactions. X-ray diffraction studies on complexes and derivatives containing bis(phenylethyl)amine or related chiral bis(1-phenylethyl)amine moieties reveal key structural features.

For instance, studies on metal complexes incorporating functionalized phenylethylamine ligands show how the bulky phenyl groups orient themselves to minimize steric hindrance. acs.org In a related tri-substituted triphenylphosphine (B44618) oxide containing (S)-1-(phenylethyl)amine groups, dynamic NMR and X-ray analysis revealed the presence of distinct helical conformers, demonstrating the conformational preferences dictated by the chiral phenylethyl moieties. researchgate.net These studies often detail crucial parameters such as the dihedral angles between the phenyl rings and the bond angles around the central nitrogen atom. In the solid state, structures like these are stabilized by a network of intermolecular interactions, including hydrogen bonding involving the amine proton and potential π-π stacking between the aromatic rings. These investigations on analogous compounds suggest that the two phenylethyl groups in this compound likely adopt a staggered conformation to reduce steric clash between the bulky phenyl rings.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens for examining the structural and electronic properties of molecules, offering insights that complement experimental data. For this compound and its analogs, methods like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and Comparative Molecular Field Analysis (CoMFA) are particularly valuable.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For diphenethylamine (B1265890) derivatives, DFT calculations, often performed at levels like B3LYP/6-31g(d,p), are used to determine optimized geometries, electronic properties, and reactivity descriptors. researchgate.net These calculations can map the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. dntb.gov.ua

Studies on series of diphenethylamines have utilized DFT to analyze the relationships between electronic structure and binding affinity at various biological receptors. researchgate.net By calculating local atomic reactivity indices and analyzing molecular orbitals, researchers can suggest the nature of interactions between specific atoms in the molecule and corresponding sites on a receptor. researchgate.net This approach helps in building pharmacophores and understanding the electronic requirements for bioactivity. Furthermore, DFT is employed to study the stability of different molecular conformations and to model mechanisms such as the adsorption of the molecule onto surfaces by calculating interaction energies. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful for phenylethylamine-based systems. nih.govmdpi.com

In these studies, a set of analogous molecules with known activities are structurally aligned. CoMFA then calculates the steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com Statistical methods are used to generate a model that correlates variations in these fields with changes in biological activity.

For example, 3D-QSAR studies on phenylethylamine analogues have been used to design class III antiarrhythmic agents, where the resulting models demonstrated good predictive ability and helped describe the steric and electrostatic requirements of the receptor site. nih.gov Similarly, CoMFA and CoMSIA have been applied to 2-phenylcyclopropylmethylamine derivatives to investigate their selectivity for the dopamine (B1211576) D₃ receptor, revealing that electrostatic fields played a crucial role in binding affinity. mdpi.com These models not only help to explain the observed structure-activity relationships but also guide the design of new, more potent, and selective analogs. nih.govmdpi.com

Molecular Docking and Simulation of Ligand-Receptor Interactions

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. For this compound, while specific and detailed molecular docking studies are not extensively available in publicly accessible literature, insights can be drawn from research on structurally related phenethylamine (B48288) derivatives. These studies help to hypothesize the potential interactions of this compound with various biological targets.

Phenethylamine and its derivatives are known to interact with a range of receptors, including dopamine, serotonin (B10506), and adrenergic receptors, as well as monoamine transporters. Docking simulations for various phenethylamine derivatives have shown that the primary amine and the phenyl ring are crucial for binding. nih.gov The protonated amine group, as would be present in the hydrochloride salt, typically forms a key electrostatic interaction with an acidic residue, such as aspartate, in the receptor's binding pocket. nih.gov The phenyl rings of this compound would likely engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the receptor.

A study on 1,2-diarylethylamines highlighted the importance of hydrogen bonding between the amine hydrogen and receptor residues. researchgate.net In the case of this compound, the two phenylethyl moieties provide an extended hydrophobic surface, which could enhance binding affinity and potentially confer selectivity for certain receptor subtypes. The flexibility of the ethyl chains allows the molecule to adopt various conformations to fit into different binding pockets.

Computational docking studies on similar flexible amine ligands have demonstrated that the energy landscape of the ligand is a critical factor in its binding affinity. nih.gov The ability of this compound to adopt a low-energy conformation that is complementary to the receptor's binding site would be a key determinant of its biological activity. While specific data is lacking, it is plausible that this compound could be modeled against receptors known to bind other diarylethylamines to predict its binding mode and affinity. For instance, docking studies of phenethylamine derivatives with the human dopamine transporter (hDAT) have been performed to elucidate their binding poses. biomolther.org

Table 1: Potential Interacting Residues in Receptor Binding Sites for Phenethylamine Derivatives

Interaction TypePotential Amino Acid ResiduesRole in Binding
Electrostatic/IonicAspartate, GlutamateAnchors the protonated amine group
Hydrogen BondingSerine, Threonine, AsparagineStabilizes the amine group orientation
HydrophobicLeucine, Isoleucine, ValineInteracts with the ethyl chains
π-π StackingPhenylalanine, Tyrosine, TryptophanInteracts with the phenyl rings

This table is illustrative and based on general principles of phenethylamine-receptor interactions, not on specific studies of this compound.

Conformational Analysis and Energy Minimization of Amine Structures

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is essential for predicting its interaction with biological targets. Energy minimization calculations are employed to identify the most stable conformations, i.e., those with the lowest potential energy.

The structure of this compound features two phenylethyl groups attached to a central nitrogen atom. The key sources of conformational flexibility are the rotations around the C-C and C-N single bonds within the two ethylamine chains. This flexibility allows the molecule to exist in numerous conformations, ranging from fully extended to more compact, folded structures.

It is hypothesized that low-energy conformations could involve:

An extended conformation: where the two phenyl rings are positioned far from each other, minimizing steric hindrance.

A folded or "closed" conformation: where the phenyl rings may be closer, potentially stabilized by intramolecular π-π interactions.

The protonation of the amine group in the hydrochloride form will also influence the conformational preferences due to electrostatic repulsion and altered hydrogen bonding capabilities. The surrounding environment, such as solvent, will further modulate the energy landscape of the molecule. nih.gov

Energy minimization calculations, typically performed using computational chemistry software, would involve systematically exploring the molecule's conformational space to identify local and global energy minima. These calculations would provide the relative energies of different conformers, offering insights into which shapes the molecule is most likely to adopt. Such information is crucial for understanding how the ligand might present itself to a receptor for binding.

Table 2: Key Dihedral Angles for Conformational Analysis of Bis(2-phenylethyl)amine

Dihedral AngleDescriptionPotential Conformations
C6-C1-Cα-CβRotation of the ethyl chain relative to the phenyl ringDefines the orientation of the side chain
C1-Cα-Cβ-NTorsion along the ethyl backboneCan lead to gauche or anti arrangements
Cα-Cβ-N-Cβ'Relative orientation of the two ethyl groupsDetermines the overall shape (extended vs. folded)

This table outlines the critical rotational bonds that would be the focus of a conformational analysis. The C1 and C6 are carbons of the phenyl ring, Cα and Cβ are the carbons of the ethyl chain, and N is the nitrogen atom.

Mechanistic Investigations of Molecular Interactions in in Vitro and Non Human Biological Systems

Interactions with Neurotransmitter Systems and Receptors

The phenylethylamine backbone is a common feature in many neuroactive compounds, suggesting that Bis(2-phenylethyl)amine hydrochloride may interact with various neurotransmitter systems.

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein-coupled receptor that is activated by trace amines like β-phenylethylamine, as well as by amphetamine and its analogs. biosynth.com Activation of TAAR1 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. nih.gov Given that the β-phenylethylamine structure is a core element for TAAR1 agonists, it is plausible that this compound could exhibit activity at this receptor. nih.gov

Research on related compounds has shown that N-methylation of phenethylamines can result in partial agonism at TAAR1. nih.gov For instance, N-methylphenethylamine and N,N-dimethylphenethylamine act as partial agonists. nih.gov This suggests that the substitution on the amine group of the phenylethylamine structure, such as the second phenylethyl group in this compound, would likely influence its efficacy and potency at TAAR1.

CompoundReceptorActivityPotency (EC50)
β-phenylethylamineHuman TAAR1Agonist~240-324 nM
p-TyramineHuman TAAR1Agonist~69-214 nM
N-methylphenethylamineHuman TAAR1Partial AgonistData not available
N,N-dimethylphenethylamineHuman TAAR1Partial AgonistData not available

Phenylethylamine and its derivatives are known to interact with the dopamine (B1211576) transporter (DAT). researchgate.net Specifically, β-phenylethylamine has been shown to induce dopamine release and inhibit dopamine uptake. researchgate.net The mechanism of action involves β-phenylethylamine serving as a substrate for DAT, leading to a reversal of the transporter's function and subsequent dopamine efflux. sigmaaldrich.com

Studies on bivalent phenylethylamine compounds, which feature two phenylethylamine moieties linked by a spacer, have demonstrated that these molecules can act as potent DAT inhibitors. nih.gov This suggests that this compound, which also possesses two phenylethylamine structures, could potentially interact with DAT, possibly as an inhibitor rather than a substrate, depending on its conformational flexibility and binding mode. The increased steric bulk from the second phenylethyl group might hinder its ability to be transported, favoring an inhibitory action.

The activation of TAAR1 by compounds like β-phenylethylamine leads to a complex modulation of monoamine signaling. nih.gov TAAR1 activation is understood to inhibit the reuptake of dopamine, serotonin (B10506), and norepinephrine (B1679862), which increases the concentration of these neurotransmitters in the synapse. scbt.com Furthermore, chronic administration of β-phenylethylamine in combination with a monoamine oxidase inhibitor has been shown to decrease the density of β1-adrenoceptors and D1-like dopamine receptors in the rat brain. nih.govnih.gov

The structural similarity of this compound to these modulatory phenylethylamines suggests it could have a similar, though likely modified, influence on these signaling pathways. The presence of two phenylethyl groups could potentially alter its affinity and selectivity for the different monoamine transporters and receptors.

Compound ClassPrimary Target(s)Observed Effect
β-phenylethylamineTAAR1, DAT, VMAT2TAAR1 agonism, Dopamine release
Substituted Phenethylamines (e.g., 2C series)5-HT2A, 5-HT2C, Adrenergic receptorsVarying degrees of agonism and affinity
Diphenethylamines (substituted)κ-Opioid ReceptorPotent and selective agonism/antagonism

Enzymatic Biotransformation and Metabolic Pathways in Non-Human Systems

The metabolism of phenylethylamines is a critical determinant of their biological activity and duration of action.

Monoamine oxidase (MAO) is a key enzyme in the degradation of monoamine neurotransmitters and trace amines. mdpi.com There are two isoforms, MAO-A and MAO-B. β-phenylethylamine is a selective substrate for MAO-B. mdpi.com Inhibition of MAO-B leads to increased brain concentrations of β-phenylethylamine. nih.gov

The metabolism of this compound by MAO has not been specifically studied. However, studies on N-substituted phenethylamines have shown that the size of the substituent on the amine can influence the interaction with MAO. For instance, N-methylation of some phenethylamines reduces their inhibitory potency at MAO. researchgate.net It is therefore plausible that the two bulky phenylethyl groups in this compound would significantly affect its interaction with MAO, potentially making it a poor substrate or an inhibitor. One commercial source suggests that this compound does inhibit amine oxidase, though detailed enzymatic data is not provided. biosynth.com

Mechanisms of Action in Cellular Systems (Non-Human) for Analogous Structures

Bis(2-chloroethyl)amine hydrochloride is a member of the nitrogen mustard class of compounds, which are known for their potent cytotoxic effects as DNA alkylating agents. wikipedia.orgoncohemakey.com These compounds were among the first non-hormonal agents to demonstrate significant antitumor activity and have been foundational in the development of cancer chemotherapy. oncohemakey.comwikipedia.org Their mechanism of action in cancer cell lines is a multi-step process that fundamentally disrupts DNA integrity, leading to cell death. wisdomlib.org

The process begins with an intramolecular cyclization reaction. biointerfaceresearch.com The amine nitrogen atom displaces one of the chloride leaving groups, forming a highly reactive and unstable cyclic ammonium ion known as an aziridinium ion. wikipedia.orgbiointerfaceresearch.com This aziridinium group is a potent electrophile that readily reacts with nucleophilic sites on the DNA molecule. wikipedia.org The primary target for this alkylation is the N7 position of the guanine base. biointerfaceresearch.compharmacologyeducation.org

Following the initial alkylation of a guanine base on one DNA strand, the second 2-chloroethyl arm of the molecule can undergo the same cyclization and reaction process. biointerfaceresearch.com This second reaction can target another guanine base, either on the same DNA strand (intrastrand cross-link) or, more critically, on the opposing DNA strand (interstrand cross-link, ICL). wikipedia.orgbiointerfaceresearch.com While ICLs may constitute only 1-10% of the total alkylation events, they are considered the most cytotoxic lesions responsible for the biomedical activity of nitrogen mustards. biointerfaceresearch.com

These DNA adducts and cross-links create a physical block that prevents the DNA double helix from uncoiling and separating, which is a necessary step for both DNA replication and transcription. wikipedia.org This disruption effectively halts cell proliferation. nih.gov Cancer cells are particularly vulnerable to this type of damage because they divide rapidly and often have compromised DNA repair systems compared to healthy cells. wisdomlib.org The extensive DNA damage ultimately triggers cellular signaling pathways that lead to programmed cell death, or apoptosis. wikipedia.orgbenthamdirect.com

Table 1: Mechanism of Bis(2-chloroethyl)amine as an Alkylating Agent

StepDescriptionKey Molecular SpeciesCellular Consequence
1. Activation Intramolecular cyclization where the amine nitrogen displaces a chloride ion.Aziridinium cation (reactive intermediate)Formation of a highly reactive electrophile.
2. First Alkylation The aziridinium ion is attacked by a nucleophilic site on DNA, most commonly the N7 of guanine.Mono-alkylated guanineCovalent modification of a DNA base.
3. Second Alkylation The second chloroethyl arm repeats the process, reacting with another guanine base.DNA with interstrand or intrastrand cross-linksFormation of lesions that physically block DNA processes.
4. Cytotoxicity The DNA cross-links prevent DNA replication and transcription.Damaged DNAInhibition of cell division and protein synthesis.
5. Apoptosis The cell's DNA damage response is overwhelmed, initiating programmed cell death.Apoptotic signaling moleculesElimination of the cancerous cell.

Various derivatives of phenylethylamine have been shown to modulate cellular proliferation and induce apoptosis in non-human cell lines through diverse mechanisms. These effects are often dependent on the specific substitutions on the phenylethylamine scaffold and the cell type being investigated.

For instance, para-phenylenediamine (p-PD), a simple phenylethylamine-related structure, has been demonstrated to induce apoptotic death in both human and mouse melanoma cell lines (A375 and B16-F10). nih.gov The mechanism of p-PD-mediated apoptosis involves the loss of mitochondrial membrane potential (MMP) and the subsequent generation of reactive oxygen species (ROS). nih.gov This process leads to the activation of caspase 8, a key initiator caspase in the extrinsic apoptotic pathway. The induction of apoptosis was further confirmed by an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation. nih.gov

Other studies on novel psychoactive phenethylamines, such as 2C-H, 2C-I, and 2C-B, have highlighted their capacity to induce genotoxic damage, which can consequently lead to apoptosis if the cell is unable to repair the genetic lesion. nih.gov The evaluation of apoptosis in TK6 cells treated with these compounds showed a concentration-dependent increase in apoptotic cells, confirming that these related structures can trigger programmed cell death pathways. nih.gov

Furthermore, synthetic polyamine analogs, which share structural similarities with dual phenylethylamine structures, have been developed as antineoplastic agents. nih.gov The polyamine analog SL11144 was found to inhibit proliferation and induce apoptosis in human breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-435). nih.gov Its mechanism involves the mitochondrial pathway of apoptosis, evidenced by the release of cytochrome c from the mitochondria into the cytosol, activation of the executioner caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov This analog also modulated the levels of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax. nih.gov

Table 2: Effects of Phenylethylamine Analogs on Apoptosis and Cellular Proliferation

Compound/ClassCell Line(s)Effect on ProliferationKey Apoptotic Mechanisms
Para-phenylenediamine (p-PD) A375, B16-F10 (Melanoma)InhibitionLoss of mitochondrial membrane potential, ROS generation, Caspase 8 activation. nih.gov
Psychedelic Phenethylamines (2C-H, 2C-I, 2C-B) TK6 (Human lymphoblastoid)Inhibition (Cytostasis)Induction of genetic damage leading to apoptosis. nih.gov
Polyamine Analog (SL11144) MCF7, MDA-MB-231, MDA-MB-435 (Breast Cancer)InhibitionCytochrome c release, Caspase-3 activation, PARP cleavage, modulation of Bcl-2/Bax proteins. nih.gov

Phenylethylamine and its analogs act as neuromodulators in the central nervous system, influencing neurotransmission and thereby affecting processes such as pain perception. consensus.appwikipedia.org Their mechanisms often involve direct interaction with specific receptors and transporters.

A key target for phenethylamine (B48288) is the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission. consensus.appwikipedia.org Activation of TAAR1 by phenethylamine can reduce neuron firing rates and influence dopamine and noradrenaline release, which are crucial neurotransmitters in pain signaling pathways. consensus.appwikipedia.org In addition to TAAR1, phenylethylamines can interact with adrenergic receptors, further stimulating the sympathetic nervous system. consensus.app

The structure-activity relationship of phenethylamine derivatives determines their affinity for various receptors. For example, extensive research has been conducted on their binding to serotonin (5-hydroxytryptamine) receptors, particularly the 5-HT₂A subtype. nih.govresearchgate.net The affinity for the 5-HT₂A receptor is influenced by substitutions on the phenyl ring and the ethylamine (B1201723) backbone. nih.govresearchgate.net This receptor is implicated in numerous neurological processes, including the modulation of neuropathic pain. nih.gov

In research models, phenethylamine has demonstrated analgesic effects by influencing both peripheral and central pain sensitization. consensus.app It has been shown to increase pain tolerance to various stimuli (cold, pressure, and heat) and to enhance conditioned pain modulation, which is the body's intrinsic ability to inhibit pain signals. consensus.app This suggests a broad mechanism that targets multiple aspects of pain processing. consensus.app The modulation of pain perception is linked to the ability of these compounds to affect the release of neurotransmitters involved in descending pain-inhibitory pathways. nih.govmdpi.com

Table 3: Receptor and Transporter Interactions of Phenylethylamine Analogs

Receptor/TransporterRole in NeuromodulationImplication for Pain Perception
Trace Amine-Associated Receptor 1 (TAAR1) Modulates dopamine and noradrenaline neurotransmission. consensus.appwikipedia.orgInfluences central pain processing pathways.
Adrenergic Receptors Mediates sympathetic nervous system activity. consensus.appContributes to the overall physiological response to stimuli, including pain.
Serotonin Receptor 5-HT₂A Key role in various cortical functions. nih.govresearchgate.netModulation of this receptor can affect neuropathic pain and pain processing. nih.gov
Vesicular Monoamine Transporter 2 (VMAT2) Responsible for loading monoamines into synaptic vesicles. wikipedia.orgInhibition can alter neurotransmitter levels, affecting synaptic signaling in pain pathways.
Dopamine Transporter (DAT) Regulates dopamine levels in the synapse. nih.govDopaminergic signaling is involved in the reward and motivational aspects of pain.

Host-Guest Interactions and Chiral Recognition Mechanisms with Macrocyclic Receptors

Host-guest chemistry involves the formation of complexes between a larger host molecule, which contains a cavity, and a smaller guest molecule. nih.gov Macrocyclic molecules such as cyclodextrins, calixarenes, and cucurbiturils are common hosts capable of encapsulating guest molecules like phenylethylamines through non-covalent interactions. nih.govrsc.org These interactions, which include hydrogen bonding, van der Waals forces, hydrophobic interactions, and ion-dipole forces, drive the formation of a stable host-guest complex. rsc.orgsemanticscholar.org

The complexation of a phenylethylamine derivative within a macrocyclic host can alter its physicochemical properties, such as increasing its aqueous solubility and stability. semanticscholar.orgmdpi.com The hydrophobic phenylethyl group of the guest typically resides within the nonpolar cavity of the host, while more polar groups may interact with the hydrophilic exterior or portals of the macrocycle. nih.govsemanticscholar.org

A particularly important aspect of host-guest chemistry is chiral recognition, where a chiral host molecule can differentiate between the enantiomers of a chiral guest. acs.orgmdpi.com Many phenylethylamine derivatives, such as α-phenylethylamine, are chiral. rsc.orgnih.gov Chiral macrocyclic receptors, which can be derived from naturally chiral sources like sucrose (B13894) or be synthetically prepared, can exhibit enantioselectivity in their binding. rsc.org

The mechanism of chiral recognition relies on the three-point interaction model. For a stable diastereomeric complex to form with a significant energy difference between the two enantiomers, there must be at least three points of interaction between the chiral host and the chiral guest. These interactions create two distinct diastereomeric complexes (R-guest/R-host and S-guest/R-host), which have different association constants. nih.gov The enantiomer that presents a better spatial and electronic fit within the chiral cavity of the host will form a more stable complex, allowing for their differentiation and, in some cases, their physical separation. mdpi.comnih.gov This has been demonstrated in studies where chiral crown ethers and cyclodextrin derivatives have shown high enantioselectivity in complexing with phenylethylammonium chlorides. rsc.orgnih.gov

Table 4: Macrocyclic Receptors and Their Interactions with Phenylethylamines

Macrocyclic HostTypical Driving Forces for ComplexationChiral Recognition CapabilityExample of Interaction
Cyclodextrins Hydrophobic interactions, van der Waals forces. mdpi.comYes, especially with modified or functionalized cyclodextrins.Enantiomers of ephedrine (a phenethylamine derivative) form complexes with β-cyclodextrin derivatives with different binding constants. nih.gov
Calixarenes Cation-π, π-π stacking, hydrogen bonding. semanticscholar.orgYes, when a chiral moiety is incorporated into the calixarene structure.Chiral calixarenes can differentiate between chiral amine guests. mdpi.com
Crown Ethers Ion-dipole interactions, hydrogen bonding. nih.govYes, when synthesized from chiral precursors.Sucrose-based chiral aza-crown ethers show high enantioselectivity for phenylethylammonium chlorides. rsc.org
Cucurbiturils Ion-dipole interactions, hydrophobic effects. rsc.orgAchiral, but can be part of larger chiral systems.Forms stable 1:1 host-guest complexes with benzimidazole derivatives. rsc.org

Applications in Advanced Chemical and Materials Science Research

Utilization as a Chiral Auxiliary and Resolution Reagent in Organic Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the parent compound, 1-phenylethylamine, is a widely recognized and extensively used chiral auxiliary for the synthesis of enantiomerically pure products, the utility of the bis(2-phenylethyl)amine scaffold is also significant, particularly in the context of creating a specific chiral environment. nih.gov

The principle of using such amines as chiral auxiliaries lies in their ability to form diastereomeric intermediates that can be separated, or to direct a stereoselective reaction, after which the auxiliary can be cleaved and ideally recovered. For instance, (R)-1-phenylethylamine has been effectively used as a chiral auxiliary in the diastereoselective synthesis of various compounds, including tetrahydro-β-carboline derivatives. researchgate.net The steric and electronic properties of the phenylethyl group create a biased environment that influences the approach of reagents, leading to the preferential formation of one diastereomer over another.

Furthermore, phenylethylamine derivatives are instrumental as resolving agents. The resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties, such as solubility. Although specific, widespread examples of Bis(2-phenylethyl)amine hydrochloride as a direct resolving agent are less common than for its primary amine counterpart, the underlying principles of diastereomeric salt formation are applicable. The amine group provides the necessary basicity to react with acidic racemic compounds, and the chiral centers of the resolving agent would induce the formation of separable diastereomeric salts.

Role as a Versatile Building Block and Intermediate in Complex Molecule Synthesis

This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules. Its structural framework, featuring two phenylethyl groups attached to a central nitrogen atom, provides a foundation for constructing a variety of target compounds. The amine functionality is a key reactive site, allowing for transformations such as acylation, alkylation, and participation in condensation reactions.

The phenylethylamine motif itself is a crucial component in many biologically active compounds and pharmaceuticals. mdpi.com Consequently, derivatives of Bis(2-phenylethyl)amine can be precursors to novel ligands, catalysts, and molecules with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various synthetic protocols. The presence of the two phenyl rings also offers sites for further functionalization through aromatic substitution reactions, adding to its versatility as a synthetic intermediate.

Development of Novel Catalytic Systems and Ligands for Organic Reactions

The development of new catalytic systems is a cornerstone of modern organic chemistry, with a strong emphasis on enantioselective catalysis. The Bis(2-phenylethyl)amine moiety has proven to be a highly effective component in the design of chiral ligands for transition metal catalysts. The steric bulk and well-defined chiral environment provided by the two phenylethyl groups can effectively control the stereochemical outcome of a catalytic reaction.

These ligands coordinate to a metal center, creating a chiral pocket that discriminates between different prochiral substrates or enantiomeric transition states. This leads to the preferential formation of one enantiomer of the product, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. The modular nature of ligands derived from Bis(2-phenylethyl)amine allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific reactions.

A prominent class of ligands derived from bis(phenylethyl)amine are phosphoramidites. These monodentate chiral ligands have demonstrated exceptional efficacy in a range of asymmetric catalytic reactions. A key feature of these ligands is the combination of a chiral diol backbone, often derived from BINOL (1,1'-bi-2-naphthol), and a chiral amine component, frequently a bis(1-phenylethyl)amine derivative.

The synthesis of these ligands is modular, typically involving the reaction of a chiral phosphorochloridite with the chiral amine. This modularity allows for the creation of a library of ligands with varying steric and electronic properties, which can then be screened for optimal performance in a given catalytic transformation.

Reaction TypeCatalyst SystemSubstrateEnantioselectivity (% ee)
Copper-Catalyzed 1,4-Conjugate AdditionCu(OTf)₂ / Phosphoramidite (B1245037) LigandCyclohexenone>98%
Copper-Catalyzed 1,4-Conjugate AdditionCu(OTf)₂ / Phosphoramidite LigandNitroalkenesup to 99%
Rhodium-Catalyzed Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / Phosphoramidite Ligandα,β-Unsaturated EstersHigh

This table presents representative data on the performance of phosphoramidite ligands derived from bis(phenylethyl)amine in various enantioselective catalytic reactions.

The high enantioselectivities achieved with these phosphoramidite ligands underscore the importance of the bis(phenylethyl)amine scaffold in creating a highly effective chiral environment around the metal center.

Research in Corrosion Inhibition Mechanisms and Materials Protection using Amine Derivatives

The protection of metals from corrosion is a critical area of materials science and engineering. Organic compounds, particularly those containing heteroatoms like nitrogen, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Amines and their derivatives are a well-studied class of corrosion inhibitors. The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal, facilitating adsorption. The presence of aromatic rings, as in Bis(2-phenylethyl)amine, can further enhance this adsorption through π-electron interactions with the metal surface.

Research in this area often involves studying the inhibition efficiency of various amine derivatives in acidic media, such as hydrochloric acid. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the broader class of phenylethylamine derivatives and related Schiff bases have shown promise. For example, Schiff bases synthesized from phenylethylamine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments.

The general mechanism of inhibition by these amine derivatives involves the blocking of active corrosion sites on the metal surface. The effectiveness of the inhibitor depends on factors such as its chemical structure, its concentration, the nature of the metal, and the corrosive environment. Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly used to evaluate the performance of these inhibitors.

Applications in Supramolecular Chemistry for Chiral Recognition and Selective Binding

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. A key aspect of this field is molecular recognition, where a host molecule selectively binds to a specific guest molecule. Chiral recognition, the ability of a chiral host to differentiate between the enantiomers of a chiral guest, is of particular importance.

The phenylethylammonium ion, the protonated form of phenylethylamine, has been used as a model guest in studies of chiral recognition. For instance, chiral aza-crown ethers based on sucrose (B13894) have demonstrated high enantioselectivity in the complexation of phenylethylammonium chlorides. rsc.org This selective binding is driven by a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and steric repulsion, which are collectively more favorable for one diastereomeric host-guest complex over the other.

While direct research on this compound in this context is limited, the principles derived from studies on simpler phenylethylammonium salts are highly relevant. The presence of two phenylethyl groups would be expected to introduce more complex steric interactions, potentially leading to unique binding selectivities with appropriately designed chiral hosts. The study of such systems contributes to a fundamental understanding of the forces that govern molecular and chiral recognition, which is crucial for the development of new chiral separation technologies, sensors, and catalysts.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation and analysis of Bis(2-phenylethyl)amine hydrochloride from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.net The choice of detector is critical and depends on the required sensitivity and selectivity.

Common HPLC detection modes for amine analysis include:

UV-Visible Detection: While this compound possesses a phenyl group that absorbs UV light, its chromophore is not strong. Derivatization with a UV-absorbing agent can significantly enhance detection sensitivity. libretexts.org

Fluorescence Detection (FLD): This is a highly sensitive and selective detection method. nih.gov Since Bis(2-phenylethyl)amine is not naturally fluorescent, pre-column or post-column derivatization with a fluorogenic reagent is necessary. nih.govresearchgate.net

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) provides high selectivity and structural information, allowing for confident identification and quantification, even in complex matrices. mdpi.com

A typical HPLC method for a related compound, 2-phenylethylamine, involved a C18 reversed-phase column with isocratic elution and fluorescence detection after pre-column derivatization with o-phthalaldehyde. nih.gov

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself is not volatile, it can be analyzed by GC after conversion to its more volatile free base form or after derivatization. nih.govnih.gov Derivatization is often employed to improve chromatographic peak shape and increase sensitivity. researchgate.net

Common derivatization approaches for GC analysis of amines include acylation, for instance, with trifluoroacetic anhydride. nih.gov The choice of detector is also crucial in GC. Flame Ionization Detection (FID) is a common universal detector, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like amines. researchgate.net Gas chromatography-mass spectrometry (GC-MS) provides the highest level of confidence in identification. researchgate.net

For example, a GC method for 2-phenylethylamine in urine involved purification, derivatization with trifluoroacetic anhydride, and quantification using a flame ionization detector. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analytical Detection

Solid-phase extraction (SPE) is a widely used technique for sample preparation that isolates analytes from a complex matrix. affinisep.comnih.gov For amines like Bis(2-phenylethyl)amine, cation-exchange or reversed-phase sorbents are commonly used. researchgate.net The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. affinisep.com

The selection of the appropriate SPE sorbent and elution solvent is crucial for achieving high recovery of the analyte. researchgate.net For instance, in the analysis of β-phenylethylamine in human plasma, a Sep-Pak C18 cartridge was used for sample clean-up. researchgate.net

To enhance the sensitivity and selectivity of detection, especially in HPLC with fluorescence detection, derivatization is often employed. libretexts.orgresearchgate.net This involves reacting the non-fluorescent amine with a fluorogenic reagent to produce a highly fluorescent derivative. nih.gov

Several reagents are available for the derivatization of primary and secondary amines:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.orgresearchgate.net It can also react with secondary amines after an additional oxidation step. libretexts.org

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to form fluorescent derivatives. libretexts.orgresearchgate.net

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form fluorescent cyanobenz[f]isoindole derivatives. nih.gov

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization. nih.gov

Table 1: Common Fluorescence Derivatization Reagents for Amines

Derivatization Reagent Target Amines Detection Wavelengths (Excitation/Emission) Key Features
o-Phthalaldehyde (OPA) Primary Amines ~340 nm / ~455 nm Rapid reaction, but derivatives can be unstable. libretexts.org
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Primary and Secondary Amines ~265 nm / ~340 nm Forms stable derivatives. libretexts.org

Standardization and Reference Material Applications in Analytical Method Development and Validation

A reference material is a substance with one or more sufficiently uniform and well-established properties, used for calibrating instruments, validating methods, and as a quality control standard. alfa-chemistry.com A certified reference material (CRM) is a reference material that comes with a certificate providing the value of a specified property, its associated uncertainty, and a statement of metrological traceability. alfa-chemistry.com

In the context of analyzing this compound, a well-characterized reference standard of this compound is necessary to:

Prepare calibration standards to quantify the analyte in unknown samples.

Spike into blank matrices to assess the method's accuracy and recovery during validation. europa.eu

Verify the identity of the analyte peak in a chromatogram by comparing its retention time to that of the standard.

Organizations such as Cerilliant and Sigma-Aldrich offer a range of certified reference materials for various classes of compounds, including amines, which are manufactured under stringent quality standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comclpmag.com The use of these CRMs ensures the traceability and comparability of analytical results across different laboratories and over time. alfa-chemistry.com

Q & A

Q. What comparative advantages does this compound offer over structurally similar alkylating agents in mechanistic studies?

  • Methodological Answer : Benchmark against analogs (e.g., chlorambucil) via DNA cross-linking efficiency assays (e.g., comet assay). Use X-ray crystallography to compare adduct formation. The compound’s phenyl groups enhance lipophilicity, improving membrane permeability in neuronal models, but may reduce aqueous stability—quantify trade-offs via logP and half-life measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.